The synthesis of boron phosphide is complex and has evolved over time. Several methods are employed to produce this compound:
These methods have been refined to improve yield and reduce toxicity associated with precursor materials.
Boron phosphide exhibits a zinc blende crystal structure characterized by two interpenetrating face-centered cubic lattices composed of boron and phosphorus atoms. Key structural data include:
The material's optical properties vary with doping; for instance, undoped boron phosphide has an indirect band gap of about 2.2 eV at room temperature .
Boron phosphide is chemically stable under various conditions but can react under specific circumstances:
Other notable reactions include its use in semiconductor applications where it forms p-n junctions with other semiconductor materials.
The mechanism underlying the electrical properties of boron phosphide involves its band structure, which allows for charge carrier mobility. The compound can exhibit n-type or p-type conductivity depending on the doping elements used during synthesis:
The electronic transitions within the band structure facilitate conduction, making it suitable for applications in high-frequency and high-power devices.
Boron phosphide possesses several noteworthy physical and chemical properties:
These properties indicate its potential use in high-performance applications due to its thermal stability and conductivity .
Boron phosphide has several scientific uses:
The scientific exploration of boron phosphide (BP) commenced in the late 1950s with pioneering bulk synthesis achievements. The earliest documented successful synthesis of crystalline cubic boron phosphide (c-BP) occurred in 1957, marking a foundational breakthrough in III-V semiconductor research [1] [2]. Throughout the 1960s, researchers confronted substantial challenges in growing sufficiently large single crystals due to boron's exceptionally high melting point (~2,300°C) and phosphorus' high volatility. These material properties complicated stoichiometric control during synthesis, leading to defective or polycrystalline products [1]. Early growth methodologies predominantly relied on chemical vapor transport techniques, as documented in seminal works by Archer et al. (1964) and Wang et al. (1964), who investigated BP's fundamental optical properties and photoluminescence behavior despite crystal quality limitations [1]. By the 1970s, advances in high-temperature solid-state reactions enabled more controlled stoichiometries, facilitating the first comprehensive measurements of BP's basic electronic and thermal properties. Takenaka et al. (1976) achieved critical milestones in measuring carrier mobilities and confirming c-BP's zinc-blende crystal structure (space group F4̄3m) with a lattice parameter of 4.538 Å [1] [2]. Nevertheless, persistent difficulties in obtaining large, defect-free crystals impeded thorough characterization of BP's physical properties throughout this era.
Table 1: Key Early Research Milestones in Boron Phosphide Development
Year | Research Milestone | Significance | Reference |
---|---|---|---|
1957 | First successful bulk c-BP synthesis | Established BP as a III-V semiconductor with zinc-blende structure | Adachi (1999) [1] |
1964 | Optical properties characterization | Determined fundamental absorption edge and refractive indices | Wang et al. [1] |
1964 | Photoluminescence investigation | Reported emission spectra and carrier recombination mechanisms | Archer et al. [1] |
1970s | Crystal growth optimization | Improved stoichiometric control via high-temperature solid-state reactions | Takenaka et al. [1] |
1976 | Carrier mobility measurements | Quantified electron and hole transport properties | Takenaka et al. [1] |
The unusual bonding characteristics of boron phosphide presented intriguing theoretical challenges throughout the 20th century. Initial theoretical models treated BP as a conventional III-V semiconductor with sp³-hybridized tetrahedral bonding, analogous to gallium arsenide (GaAs) or indium phosphide (InP) [2]. However, computational studies in the 1980s–1990s revealed significant deviations from this simplified picture. Huang and Ching (1985) employed ab initio calculations to demonstrate the highly polar nature of the B-P bond, arising from the substantial electronegativity difference between boron (2.04) and phosphorus (2.19) [1] [2]. This polarity creates significant charge transfer from boron to phosphorus atoms, resulting in ionic character estimates of 20-30% within predominantly covalent bonds [2].
Density functional theory (DFT) studies in the 1990s further elucidated BP's complex bonding mechanisms. Rodríguez-Hernández et al. (1995) computationally analyzed the relationship between bonding electron density distribution and BP's remarkable mechanical stability, linking the directional covalent bonds to high hardness [1]. Notably, theoretical work by Onwuagba (1994) predicted the metastability of hexagonal boron phosphide (h-BP), suggesting a graphene-like layered structure with entirely different electronic properties compared to the cubic phase [1] [2]. These investigations established that the polar B-P bond stabilizes sp³-hybridized networks while inducing substantial charge redistribution—a critical factor influencing BP's charge transport behavior and defect tolerance. By the late 1990s, comprehensive theoretical frameworks had emerged, explaining BP's exceptional thermal conductivity through strong covalent bonding combined with reduced anharmonic phonon scattering [2].
The 21st century has witnessed transformative advances in boron phosphide research, primarily driven by three interconnected developments:
Computational Materials Design: High-throughput first-principles calculations have enabled the systematic prediction of BP polymorphs beyond the cubic phase. Theoretical studies have identified numerous metastable structures, including layered hexagonal (h-BP), trigonal, and monoclinic phases with distinct properties [2] [6]. For instance, h-BP was predicted to exhibit graphene-like in-plane hexagonal rings but with a direct bandgap of 0.9–1.45 eV—substantially lower than c-BP's 2.1 eV indirect gap—and anisotropic carrier mobility exceeding 1,000 cm²·V⁻¹·s⁻¹ [2] [6]. These predictions guided experimental efforts toward synthesizing non-cubic phases and low-dimensional structures.
Advanced Synthesis Techniques: Innovations in material growth have overcome historical limitations in crystal quality and dimensionality. Chemical vapor deposition (CVD) enables wafer-scale growth of c-BP films on diverse substrates [2], while high-pressure co-crystal melting (exceeding 1,300°C at several GPa) produces bulk c-BP with exceptionally low defect densities [2]. Crucially, molten salt methods (e.g., using NaCl/KCl fluxes at 800–1,100°C) have facilitated the synthesis of phase-pure BP nanoparticles and nanowires at reduced temperatures by enhancing reactant diffusion and suppressing phosphorus evaporation [2] [4]. These approaches now permit precise control over crystallite size (from micrometers to <10 nm), morphology (0D quantum dots to 3D bulk), and doping (n-type or p-type) [2] [5].
Characterization Breakthroughs: In situ electron microscopy and spectroscopic techniques have revealed unprecedented details of BP's structure-property relationships. Recent studies employing in situ Raman thermometry measured thermal conductivity values near 500 W·m⁻¹·K⁻¹ in c-BP—second only to diamond among semiconductors—confirming theoretical predictions [2]. Atomic-resolution STEM has directly visualized the sp³-bonded lattice and defect structures, while angle-resolved photoemission spectroscopy (ARPES) has validated the electronic band structure of h-BP layers [6]. These capabilities underpin contemporary efforts to optimize BP for electronic and energy applications.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: